A-Z Guide to 1,5-Dibromo-2,4-difluorobenzene: Characterization and NMR Spectroscopy
A-Z Guide to 1,5-Dibromo-2,4-difluorobenzene: Characterization and NMR Spectroscopy
Abstract
This comprehensive technical guide provides a detailed protocol for the characterization of 1,5-Dibromo-2,4-difluorobenzene, a key building block in the pharmaceutical and agrochemical industries.[1] This document outlines the core physicochemical properties, safety and handling procedures, and a deep dive into its spectroscopic analysis, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for the structural confirmation and purity assessment of this versatile compound.
Introduction
1,5-Dibromo-2,4-difluorobenzene (CAS No. 28342-75-8) is a substituted aromatic compound with the molecular formula C₆H₂Br₂F₂.[1] Its unique substitution pattern, featuring two bromine and two fluorine atoms, makes it a highly reactive and valuable intermediate in organic synthesis. The precise characterization of this molecule is paramount to ensure the integrity and success of downstream applications, including the synthesis of complex organic materials, dyes, and polymers.[1] This guide provides a multi-faceted approach to its characterization, leveraging a suite of spectroscopic techniques.
Physicochemical Properties & Safety
A thorough understanding of a compound's physical properties and safety requirements is the foundation of sound scientific practice.
Physicochemical Data
The key physicochemical properties of 1,5-Dibromo-2,4-difluorobenzene are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 28342-75-8 | [2] |
| Molecular Formula | C₆H₂Br₂F₂ | [1][2] |
| Molecular Weight | 271.88 g/mol | [2] |
| Appearance | White to almost white powder or lump | [3] |
| Melting Point | 29.0 to 33.0 °C | [1][3] |
| Boiling Point | 100 °C at 25 Torr | [1] |
| Density | 2.088 g/cm³ | [1] |
Safety and Handling
As a halogenated aromatic compound, 1,5-Dibromo-2,4-difluorobenzene requires careful handling to minimize exposure and risk.
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Hazard Identification : This compound is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]
-
Precautionary Measures :
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
Comprehensive Spectroscopic Characterization Workflow
A multi-technique approach is essential for the unambiguous identification and characterization of 1,5-Dibromo-2,4-difluorobenzene. The following workflow provides a logical sequence for analysis.
Caption: Experimental workflow for the characterization of 1,5-Dibromo-2,4-difluorobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1,5-Dibromo-2,4-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular structure.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on proper sample preparation.
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Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's expected non-polar to moderately polar nature. Its residual proton signal at ~7.26 ppm serves as a convenient chemical shift reference for ¹H NMR.
-
Sample Weighing : Accurately weigh approximately 10-20 mg of 1,5-Dibromo-2,4-difluorobenzene directly into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.
-
Dissolution : Cap the tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Data Acquisition : Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is standard to simplify the spectrum to single lines for each unique carbon.[6]
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum of 1,5-Dibromo-2,4-difluorobenzene is expected to be complex due to proton-fluorine couplings.
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Chemical Shift : The two aromatic protons are in different chemical environments and are expected to resonate in the aromatic region (typically 6.5-8.0 ppm).[7][8]
-
Splitting Patterns :
-
Each proton will be split by the other proton (meta-coupling, ³JHH, typically 2-3 Hz).[9]
-
Crucially, each proton will also be split by the two fluorine atoms. The coupling to the ortho-fluorine (³JHF) will be larger than the coupling to the para-fluorine (⁵JHF).
-
This will result in two complex multiplets, likely appearing as doublet of doublets of doublets (ddd) or similar complex patterns.
-
¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.
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Chemical Shift : Aromatic carbons typically appear between 120-150 ppm.[8] Due to the symmetry of the molecule, three distinct carbon signals are expected.
-
Carbon-Fluorine Coupling : A key feature will be the large one-bond carbon-fluorine coupling (¹JCF), which can range from 240-250 Hz.[10] The carbons directly attached to fluorine will appear as doublets. The other carbons will also show smaller, longer-range couplings to the fluorine atoms.
¹⁹F NMR Spectroscopy: Analysis and Interpretation
¹⁹F NMR is a highly sensitive technique and is crucial for fluorine-containing compounds.[11][12]
-
Chemical Shift : Fluorine chemical shifts have a very wide range.[11][13] For fluorobenzenes, signals typically appear between -100 and -200 ppm relative to a reference like CFCl₃.[13][14]
-
Splitting Patterns : The two fluorine atoms are not equivalent.
-
They will split each other (meta-coupling, ⁴JFF).
-
Each fluorine will be split by the two non-equivalent protons (ortho ³JFH and para ⁵JFH).
-
This will result in two complex multiplets.
-
Predicted NMR Data Summary and Coupling Scheme
The following table summarizes the expected NMR data.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| ¹H | ~7.0 - 8.0 | Complex Multiplet | JHH, JHF |
| ¹³C | ~110 - 160 | Doublets (for C-F) and singlets/multiplets | ¹JCF, nJCF |
| ¹⁹F | ~ -100 to -140 | Complex Multiplet | JFF, JFH |
The intricate spin-spin coupling network within the molecule is visualized below.
Sources
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- 3. 1,5-Dibromo-2,4-difluorobenzene | 28342-75-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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